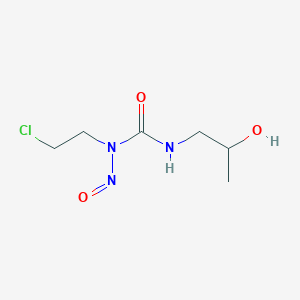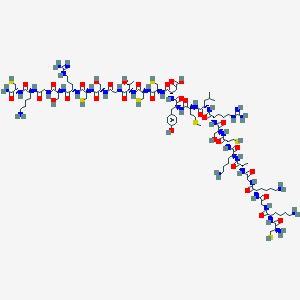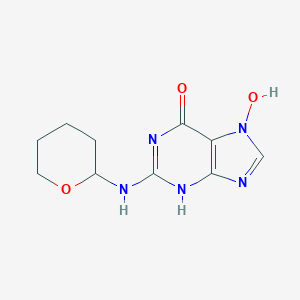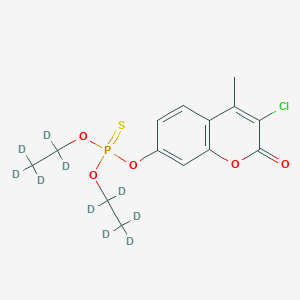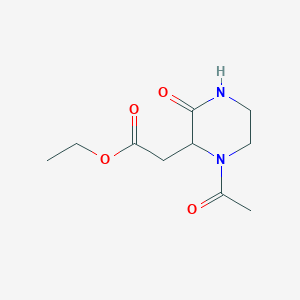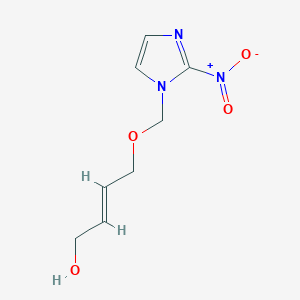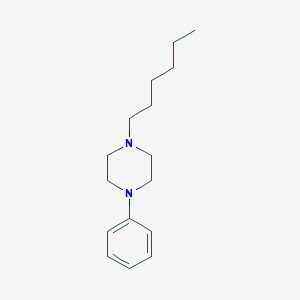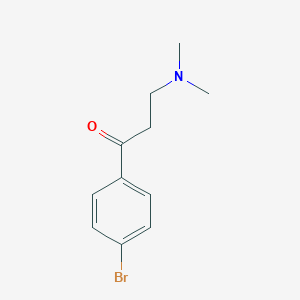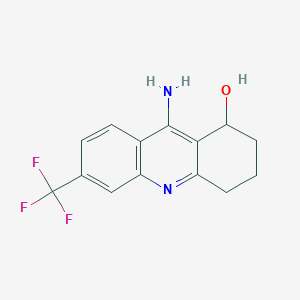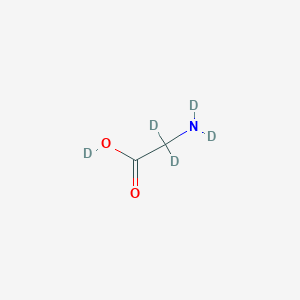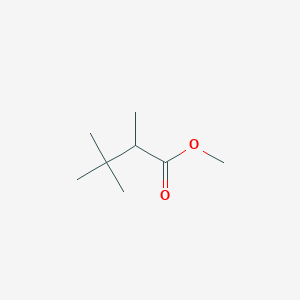
Methyl 2,3,3-trimethylbutanoate
概要
説明
Methyl 2,3,3-trimethylbutanoate is a chemical compound with the molecular formula C9H18O2. It is commonly used in the field of organic chemistry as a reactant and a starting material for the synthesis of various organic compounds.
作用機序
The mechanism of action of Methyl 2,3,3-trimethylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Methyl 2,3,3-trimethylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been reported to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. However, further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
Methyl 2,3,3-trimethylbutanoate has several advantages for lab experiments, including its low toxicity and high purity. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on Methyl 2,3,3-trimethylbutanoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its use as a starting material for the synthesis of novel organic compounds with potential applications in various fields, such as medicine, agriculture, and fragrance.
科学的研究の応用
Methyl 2,3,3-trimethylbutanoate has been widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, Methyl 2,3,3-trimethylbutanoate has been studied for its potential anti-inflammatory and anti-cancer properties.
特性
CAS番号 |
19910-30-6 |
|---|---|
製品名 |
Methyl 2,3,3-trimethylbutanoate |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
methyl 2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3 |
InChIキー |
HLKQGJVFPKYPQN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)C(C)(C)C |
正規SMILES |
CC(C(=O)OC)C(C)(C)C |
同義語 |
Butanoic acid, 2,3,3-trimethyl-, methyl ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

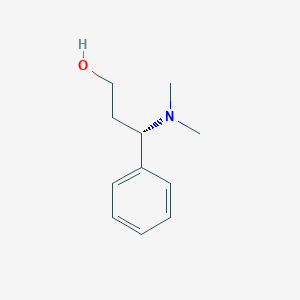
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
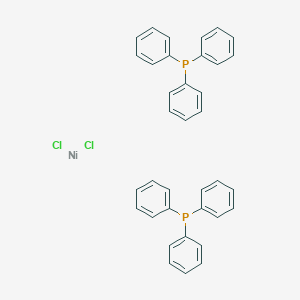
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
